molecular formula C20H26N2O3 B2903110 N-(1-Cyanocyclohexyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanamide CAS No. 851272-74-7

N-(1-Cyanocyclohexyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanamide

Cat. No.: B2903110
CAS No.: 851272-74-7
M. Wt: 342.439
InChI Key: YAKIQXUKEBWIDW-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanocyclohexyl group, a benzofuran moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanamide typically involves multiple steps:

    Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.

    Synthesis of the benzofuran moiety: The benzofuran ring can be synthesized via the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde and 2-bromo-2-methylpropane.

    Coupling of the benzofuran and cyanocyclohexyl groups: This step involves the reaction of the benzofuran derivative with the cyanocyclohexyl intermediate in the presence of a suitable coupling agent.

    Formation of the propanamide backbone: The final step involves the reaction of the coupled intermediate with propanoyl chloride to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors or enzymes: The compound may interact with specific proteins, altering their activity.

    Modulation of signaling pathways: It may influence cellular signaling pathways, leading to changes in cellular function.

    Chemical reactivity: The compound’s chemical properties may enable it to participate in reactions that modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide: Similar structure with an acetamide backbone.

    N-(1-cyanocyclohexyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]butanamide: Similar structure with a butanamide backbone.

Uniqueness

N-(1-Cyanocyclohexyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-14(18(23)22-20(13-21)10-5-4-6-11-20)24-16-9-7-8-15-12-19(2,3)25-17(15)16/h7-9,14H,4-6,10-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKIQXUKEBWIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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